molecular formula C14H20N2O4 B10807411 methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate

methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate

Cat. No.: B10807411
M. Wt: 280.32 g/mol
InChI Key: OAJABGHXZSBZAA-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole class of chemicals. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features additional functional groups, including a morpholine ring and ester group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be constructed via a Paal-Knorr synthesis or a Knorr pyrrole synthesis.

    Introduction of the Morpholine Group: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the morpholine moiety.

    Esterification: The carboxylate ester group can be introduced through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the morpholine group, which may result in different chemical and biological properties.

    Methyl 5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate: Lacks the 2,4-dimethyl substituents, potentially affecting its reactivity and interactions.

Uniqueness

Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-(2-morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-9-12(14(18)19-3)10(2)15-13(9)11(17)8-16-4-6-20-7-5-16/h15H,4-8H2,1-3H3

InChI Key

OAJABGHXZSBZAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)CN2CCOCC2

Origin of Product

United States

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